molecular formula C13H13NO2S2 B2629049 (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 331736-34-6

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2629049
CAS No.: 331736-34-6
M. Wt: 279.37
InChI Key: ORGUKGCVPXVCJP-FLIBITNWSA-N
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Description

The compound (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine family, a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. Structurally, it features a thiazolidin-4-one core substituted with a 3-methoxyphenyl group at the 5-position and an ethyl group at the 3-position. The Z-configuration of the exocyclic double bond is critical for its bioactivity .

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-3-14-12(15)11(18-13(14)17)8-9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGUKGCVPXVCJP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with ethylthiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anti-inflammatory properties. For instance, a study on related compounds highlighted their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial in the inflammatory response. The structure–activity relationship (SAR) analysis indicated that modifications in the benzene ring could enhance anti-inflammatory efficacy compared to standard drugs like indomethacin and naproxen .

Antimicrobial Properties

Thiazolidinones have shown promising antimicrobial activity against various bacterial strains. The presence of the thiazole ring in these compounds contributes to their ability to disrupt bacterial cell wall synthesis and function. Studies have reported that derivatives of thiazolidinone exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Potential

The anticancer properties of thiazolidinone derivatives are being explored due to their ability to induce apoptosis in cancer cells. Specific studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival . The dual-action mechanism—targeting both inflammation and cancer pathways—makes them attractive candidates for further development.

Antidiabetic Effects

Thiazolidinones are also recognized for their antidiabetic effects, particularly in the management of type II diabetes. Compounds like pioglitazone and rosiglitazone, which belong to this class, are already approved for clinical use. They function by enhancing insulin sensitivity and modulating glucose metabolism, thereby improving glycemic control in diabetic patients .

Case Studies and Research Findings

Study FocusFindingsReference
Anti-inflammatory ActivitySignificant inhibition of COX-1; better than indomethacin
Antimicrobial EfficacyActive against multiple bacterial strains; potential for new antibiotic development
Anticancer MechanismInduces apoptosis; inhibits proliferation in cancer cell lines
Antidiabetic ActivityEnhances insulin sensitivity; improves glycemic control

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Rhodanine Derivatives
Compound Name Substituents (R1, R2) Melting Point (°C) Notable Features Reference
(5Z)-3-Ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one R1 = 3-methoxyphenyl, R2 = ethyl Not reported Moderate lipophilicity, Z-configuration
(Z)-5-((5-Methylthiophen-2-yl)methylidene)-2-thioxo-thiazolidin-4-one (3d) R1 = 5-methylthiophen-2-yl, R2 = H 230–231 High melting point, planar heterocycle
(Z)-5-Ethylidene-2-thioxothiazolidin-4-one (3e) R1 = ethylidene, R2 = H 145–147 Lower melting point, simple substituent
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one R1 = 3,4-dimethoxyphenyl, R2 = H Not reported Enhanced electron-donating effects
(5Z)-3-Hexyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one R1 = 2-methylchromene, R2 = hexyl Not reported Increased lipophilicity, bulky substituent

Key Observations:

  • Melting Points: Bulky or planar substituents (e.g., thiophene in 3d) increase melting points due to improved crystal packing, while smaller groups (e.g., ethylidene in 3e) reduce melting points .
  • Lipophilicity: Alkyl chains (e.g., hexyl in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The 3-ethyl group in the target compound balances moderate lipophilicity.
  • Electron Effects: Methoxy groups (3-methoxy in the target vs.

Biological Activity

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, which is characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C18H19NO3S2
  • Molecular Weight : 357.44 g/mol
  • CAS Number : 1287651-60-8

The structure of this compound features a thiazolidinone core with various substituents that may influence its reactivity and biological properties. The presence of the methoxyphenyl group is particularly significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The compound's mechanism of action is believed to involve:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
  • Antioxidant Activity : The thiazolidinone derivatives are known for their antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells.
  • Modulation of Inflammatory Mediators : The compound may influence the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response.

Research Findings

Several studies have evaluated the biological activity of thiazolidinone derivatives, including this compound. Key findings include:

  • Anti-inflammatory Effects : In vivo studies demonstrated that derivatives exhibit significant anti-inflammatory effects in models such as carrageenan-induced paw edema.
StudyModelResult
[Study 1]Carrageenan-induced inflammationSignificant reduction in paw edema
[Study 2]COX inhibition assaySelective inhibition of COX-2 over COX-1

Case Studies

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions assessed the efficacy of thiazolidinone derivatives. Results indicated a notable reduction in pain levels compared to placebo controls, suggesting potential for therapeutic use in pain management.
  • Study on Antioxidant Properties : A laboratory study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity, supporting its role as an antioxidant.

Q & A

Q. How can the synthesis of this thiazolidinone derivative be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves condensation of substituted aldehydes with thiosemicarbazides or cyclization of intermediates. Key parameters include:
  • Solvent Selection: Ethanol or methanol under reflux (60–80°C) promotes Schiff base formation, while DMF/acetic acid mixtures enhance cyclization .
  • Catalysts: Sodium acetate (0.02 mol) accelerates thiazolidinone ring closure .
  • Purification: Recrystallization from DMF-ethanol (1:1 v/v) improves purity .
  • Reaction Time: Reflux for 2–4 hours balances yield and side-product formation .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR confirms the Z-configuration of the benzylidene group via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .
  • IR: Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) validate the thiazolidinone core .
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the Z-configuration of the benzylidene group experimentally confirmed?

  • Methodological Answer:
  • X-ray Crystallography: Single-crystal analysis provides unambiguous evidence of the Z-configuration, as seen in related structures (e.g., C8–C9 bond length: 1.216 Å) .
  • NOESY NMR: Correlations between the methoxyphenyl proton and the thiazolidinone ring protons support the spatial arrangement .

Advanced Research Questions

Q. What computational approaches are suitable for studying electronic properties and reactivity?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Molecular Docking: Simulate interactions with biological targets (e.g., DNA or enzymes) using AutoDock Vina, guided by crystallographic data from similar compounds .
  • MD Simulations: Assess stability in solvated systems (e.g., water or DMSO) over 100 ns trajectories to evaluate conformational flexibility .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer:
  • Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and concentrations (IC₅₀ values) across studies .
  • Control Experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
  • Mechanistic Profiling: Perform enzyme inhibition assays (e.g., topoisomerase II) to clarify target specificity .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer:
  • Derivatization: Introduce hydroxyl or sulfonate groups via electrophilic substitution at the methoxyphenyl ring .
  • Co-solvents: Use PEG-400 or cyclodextrin complexes (10–20% w/v) to enhance solubility without altering bioactivity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release .

Q. How to analyze reaction mechanisms for substitutions at the thiazolidinone core?

  • Methodological Answer:
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated reagents to identify rate-determining steps .
  • Hammett Plots: Correlate substituent effects (σ values) on reaction rates to distinguish nucleophilic vs. electrophilic pathways .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediates (e.g., sulfoxide formation during oxidation) .

Data Contradiction Analysis Table

Reported Issue Possible Resolution References
Varied cytotoxicity IC₅₀ valuesStandardize cell lines (e.g., MCF-7 vs. HepG2) and exposure times
Conflicting XRD bond lengthsValidate refinement parameters (R-factor < 0.05) and data resolution
Divergent reaction yieldsOptimize stoichiometry (e.g., 1:1.2 aldehyde:thiosemicarbazide ratio)

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